7-Bromo-4-methylenechromane is a heterocyclic compound with the molecular formula . This compound is a derivative of chromane, characterized by the presence of a bromine atom at the 7th position and a methylene group at the 4th position. The structure of 7-Bromo-4-methylenechromane allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research.
7-Bromo-4-methylenechromane is classified under heterocyclic compounds due to its cyclic structure containing atoms of at least two different elements, including carbon and oxygen. It is primarily synthesized through bromination reactions involving chromane derivatives. Its unique properties make it relevant in both chemical synthesis and biological applications, particularly in drug discovery and material science.
The synthesis of 7-Bromo-4-methylenechromane can be achieved through several methods, with one common approach being the bromination of 4-methylenechromane. This process typically involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with temperature control to minimize side reactions.
Technical Details:
The molecular structure of 7-Bromo-4-methylenechromane can be described as follows:
This structure features a chromene backbone with specific substituents that influence its chemical reactivity and biological activity .
7-Bromo-4-methylenechromane participates in various chemical reactions, including:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, nucleophilic substitution with sodium methoxide can produce 7-methoxy-4-methylenechromane, while oxidation with potassium permanganate may yield 7-bromo-4-oxo-chromane .
The mechanism of action for 7-Bromo-4-methylenechromane involves its interaction with biological targets, where the bromine atom and methylene group significantly affect its binding affinity and reactivity. It may function as an inhibitor or modulator for specific enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to fully elucidate the molecular targets involved in its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 7-bromo-4-methylidene-2,3-dihydrochromene |
InChI | InChI=1S/C10H9BrO/c1-7... |
InChI Key | GYDVQCNQVUERNQ-UHFFFAOYSA-N |
Canonical SMILES | C=C1CCOC2=C1C=CC(=C2)Br |
These properties indicate that 7-Bromo-4-methylenechromane has a relatively moderate molecular weight and specific structural features that contribute to its reactivity .
7-Bromo-4-methylenechromane has several applications across different scientific fields:
Regioselective bromination at the C7 position of chromane scaffolds presents significant challenges due to competing electrophilic aromatic substitution pathways. N-Bromosuccinimide (NBS) emerges as the predominant reagent for this transformation, with selectivity controlled through electronic modulation and temperature optimization. Research demonstrates that electron-donating substituents at the C4 position enhance C7 selectivity, achieving yields exceeding 84% when brominating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide in DMF at 80°C [2]. Conversely, electron-withdrawing groups (e.g., nitro) reduce selectivity, yielding mixtures of mono- and dibrominated products [2].
Alternative approaches employ bromine/sulfuric acid systems for benzonitrile precursors, though this risks cyano group hydrolysis. Optimization shows that strict control of NBS stoichiometry (1.07 equivalents) and sulfuric acid concentration (10 equivalents) at 25°C achieves 93% analytical yield of 3-bromo-2,6-dichlorobenzonitrile with minimized side reactions [4]. Computational studies (Fukui function analysis) rationalize C7 preference by identifying this position as the primary nucleophilic attack site while highlighting steric hindrance at C5 as a contributing selectivity factor [2].
Table 1: Comparative Bromination Methodologies for Chromane Derivatives
Substrate | Brominating Agent | Conditions | Selectivity (C7:C5) | Yield (%) |
---|---|---|---|---|
4-Tolylsulfonamido-indazole | NBS (1.1 eq) | DMF, 80°C, 18h | 8.4:1 | 84 |
4-Nitroindazole | NBS (1.1 eq) | DMF, 80°C, 18h | 0.8:1 | 17 |
2,6-Dichlorobenzonitrile | NBS (1.07 eq) | H₂SO₄ (10 eq), 25°C, 18h | N/A (single isomer) | 93 (A%) |
The introduction of the exocyclic methylene moiety at C4 leverages transition-metal catalysis and carbonyl activation strategies. Hydrogenation of 7-bromo-benzopyrone using Wilkinson's catalyst (RhCl(PPh₃)₃) represents a foundational approach, achieving 79.8% yield under optimized conditions (70°C, 0.3 MPa H₂, 20h in ethanol) [3]. This method demonstrates the feasibility of chemoselective reduction in the presence of aryl bromides, a crucial consideration for subsequent cross-coupling.
For direct methylene installation, Wittig olefination and Knoevenagel condensation of 7-bromochroman-4-one are commonly employed. Palladium-catalyzed Suzuki-Miyaura coupling further functionalizes the bromine handle post-methylene installation. Studies on thiophene-chromanone hybrids demonstrate that Pd(PPh₃)₄/K₃PO₄ systems enable efficient arylation at 90°C without compromising the exocyclic alkene or imine functionalities [5] [9]. Notably, ortho-substituted boronic acids exhibit diminished reactivity (33-40% yield) due to steric hindrance during transmetalation [5].
Chromane ring formation proves highly sensitive to solvent polarity and thermal parameters. Acid-catalyzed cyclizations utilizing montmorillonite K-10 in toluene under reflux deliver chroman-4-ones in high efficiency, leveraging the clay's Brønsted acidity while avoiding racemization [3]. This heterogeneous system facilitates easy catalyst removal and recyclability. For bromination-cyclization sequences, DMF at 80°C balances reactivity and selectivity, whereas microwave irradiation at 120°C promotes decomposition [2].
Temperature critically influences regioselectivity in indazole cyclizations. Employing 2-methyltetrahydrofuran at 95°C improves the 7-bromo-4-chloro-1H-indazol-3-amine/6-chloro regioisomer ratio to 90:10 during hydrazine-mediated cyclization of 3-bromo-2,6-dichlorobenzonitrile. Conversely, polar aprotic solvents like NMP or DMSO at 60°C yield near-equimolar mixtures [4]. These findings underscore the role of solvent-coordinated transition states in directing annulation regiochemistry.
Table 2: Solvent/Temperature Impact on Key Transformations
Reaction | Optimal Solvent | Optimal Temp (°C) | Effect of Deviation |
---|---|---|---|
Bromination (NBS) | DMF | 80 | <25°C: Low conversion; >100°C: Decomposition |
Chromanone cyclization | Toluene | Reflux (~110°C) | Lower Temp: Incomplete reaction |
Indazole ring closure | 2-MeTHF | 95 | <60°C: Slow kinetics; Polar solvents: Reduced regioselectivity |
The acid-sensitive exocyclic methylene group and nucleophilic pyran oxygen necessitate tailored protection-deprotection protocols. For nitrogen-containing precursors like aminospirochromanones, tert-butyloxycarbonyl (Boc) protection proves essential. The synthesis of 7-(5-((substituted-amino)methyl)thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-ones employs Boc shielding of the piperidine nitrogen during bromination and coupling steps, with subsequent deprotection using HCl in dioxane [9]. This strategy prevents unwanted quaternization or oxidation side reactions.
For substrates bearing hydrolyzable functions (e.g., nitriles), inert atmosphere techniques are crucial during bromination. The use of concentrated H₂SO₄ with NBS necessitates careful quenching into ice-water to prevent cyano group hydration, a side reaction prevalent with Br₂-based systems [4]. When handling ortho-quinone methide intermediates derived from 4-methylene activation, trimethylsilyl protection of hydroxyl groups mitigates polymerization, though this remains underexplored in the specific context of 7-bromo derivatives.
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: